molecular formula C31H25P B14906642 [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane

[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane

Cat. No.: B14906642
M. Wt: 428.5 g/mol
InChI Key: XVRLRRXBGLNJQA-UHFFFAOYSA-N
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Description

[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane is an organophosphorus compound that features a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane typically involves the reaction of a phosphine precursor with a substituted biphenyl compound. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form a phosphine oxide.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

    Coordination: The phosphine can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used.

    Coordination: Transition metals like palladium and platinum are often used in coordination reactions.

Major Products

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: Depending on the reagent, products can include halogenated or nitrated derivatives.

    Coordination: Metal-phosphine complexes are the primary products.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes that can facilitate various catalytic processes, including cross-coupling reactions.

Biology

Medicine

There is limited information on the direct medical applications of this compound. its role as a ligand in metal complexes could potentially be explored for therapeutic purposes.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism by which [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane exerts its effects largely depends on its role as a ligand. In coordination chemistry, the phosphine group donates electron density to the metal center, stabilizing the metal and facilitating various catalytic processes. The aromatic rings can also participate in π-π interactions, further stabilizing the complex.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.

    Bis(diphenylphosphino)benzene: A related compound with two phosphine groups attached to a benzene ring.

    Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.

Uniqueness

[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane is unique due to its complex aromatic structure, which provides additional stability and electronic properties compared to simpler phosphine ligands. This makes it particularly useful in applications requiring robust and stable metal complexes.

Properties

Molecular Formula

C31H25P

Molecular Weight

428.5 g/mol

IUPAC Name

[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane

InChI

InChI=1S/C31H25P/c1-24-14-13-22-28(25-15-5-2-6-16-25)31(24)29-21-11-12-23-30(29)32(26-17-7-3-8-18-26)27-19-9-4-10-20-27/h2-23H,1H3

InChI Key

XVRLRRXBGLNJQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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